1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group and a 4-(propan-2-ylsulfanyl)phenyl-ethanone moiety. Its structure combines a heterocyclic core (pyrimidine) with bromine and sulfanyl substituents, which are common in bioactive molecules.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S/c1-13(2)26-17-5-3-14(4-6-17)9-18(24)23-8-7-16(12-23)25-19-21-10-15(20)11-22-19/h3-6,10-11,13,16H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLKIUDOXHOEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule with potential pharmacological applications. Its unique structural features include a brominated pyrimidine moiety, a pyrrolidine ring, and a phenyl group substituted with a propan-2-thiol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 396.3 g/mol. The presence of the bromine atom in the pyrimidine ring may enhance its biological activity by influencing its interaction with biological targets.
Biological Activity
Preliminary studies have indicated that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Activity : Similar structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- CNS Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The exact mechanism of action for This compound involves interactions with specific molecular targets. Potential pathways include:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, inhibiting their activity and leading to therapeutic effects.
- Receptor Modulation : Interaction with neurotransmitter receptors could alter signaling pathways, providing benefits in neuropharmacology.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
The unique combination of functionalities in This compound may confer distinct pharmacological properties not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of compounds similar to 1-{3-[(5-Bromopyrimidin-2-yloxy]pyrrolidin - 1 - yl} - 2 - [4 - (propan - 2 - ylsulfanyl)phenyl]ethan - 1 - one :
- Anticancer Studies : Research has shown that related compounds can inhibit tumor growth in various cancer models, demonstrating significant efficacy in reducing tumor size and improving survival rates in animal studies.
- Antimicrobial Trials : In vitro assays have confirmed the antimicrobial efficacy of related derivatives against several bacterial strains, suggesting that the compound could be developed into a novel antibiotic.
- Neuropharmacological Research : Investigations into the CNS effects of similar structures have revealed potential for treating conditions such as anxiety and depression through modulation of serotonin receptors.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
